molecular formula C23H31N5OS B3896386 2-(1,3-BENZOTHIAZOL-2-YL)-4-((E)-1-{[3-(CYCLOHEXYLAMINO)PROPYL]AMINO}METHYLIDENE)-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE

2-(1,3-BENZOTHIAZOL-2-YL)-4-((E)-1-{[3-(CYCLOHEXYLAMINO)PROPYL]AMINO}METHYLIDENE)-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE

Cat. No.: B3896386
M. Wt: 425.6 g/mol
InChI Key: HBWWZBWSXCXETA-UHFFFAOYSA-N
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Description

“2-(1,3-BENZOTHIAZOL-2-YL)-4-((E)-1-{[3-(CYCLOHEXYLAMINO)PROPYL]AMINO}METHYLIDENE)-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE” is a complex organic compound that features a benzothiazole ring, a pyrazolone core, and a cyclohexylamino propyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of ortho-aminothiophenol with a suitable aldehyde.

    Synthesis of the Pyrazolone Core: The pyrazolone core can be synthesized by the condensation of hydrazine with an appropriate β-keto ester.

    Coupling Reactions: The benzothiazole and pyrazolone intermediates can be coupled using a suitable linker, such as an aldehyde or ketone, under acidic or basic conditions.

    Introduction of the Cyclohexylamino Propyl Side Chain: This step involves the nucleophilic substitution of the pyrazolone core with a cyclohexylamino propyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolone core.

    Reduction: Reduction reactions can target the benzothiazole ring or the pyrazolone core.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the cyclohexylamino propyl side chain.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Oxidized derivatives of the pyrazolone core.

    Reduction Products: Reduced forms of the benzothiazole ring.

    Substitution Products: Substituted derivatives at the cyclohexylamino propyl side chain.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.

    Receptor Binding: Potential use in studying receptor-ligand interactions.

Medicine

    Drug Development: The compound could serve as a lead compound for the development of new pharmaceuticals.

    Diagnostics: Potential use in diagnostic assays.

Industry

    Dyes and Pigments: The compound may be used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding. As a receptor ligand, it might interact with specific receptor sites, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-yl)-4-(methylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one
  • 2-(1,3-Benzothiazol-2-yl)-4-((E)-1-{[3-(cyclohexylamino)propyl]amino}methylidene)-5-ethyl-2,4-dihydro-3H-pyrazol-3-one

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[3-(cyclohexylamino)propyliminomethyl]-5-propyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5OS/c1-2-9-19-18(16-24-14-8-15-25-17-10-4-3-5-11-17)22(29)28(27-19)23-26-20-12-6-7-13-21(20)30-23/h6-7,12-13,16-17,25,27H,2-5,8-11,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWWZBWSXCXETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C=NCCCNC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-BENZOTHIAZOL-2-YL)-4-((E)-1-{[3-(CYCLOHEXYLAMINO)PROPYL]AMINO}METHYLIDENE)-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
Reactant of Route 2
2-(1,3-BENZOTHIAZOL-2-YL)-4-((E)-1-{[3-(CYCLOHEXYLAMINO)PROPYL]AMINO}METHYLIDENE)-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
Reactant of Route 3
Reactant of Route 3
2-(1,3-BENZOTHIAZOL-2-YL)-4-((E)-1-{[3-(CYCLOHEXYLAMINO)PROPYL]AMINO}METHYLIDENE)-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
Reactant of Route 4
Reactant of Route 4
2-(1,3-BENZOTHIAZOL-2-YL)-4-((E)-1-{[3-(CYCLOHEXYLAMINO)PROPYL]AMINO}METHYLIDENE)-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
Reactant of Route 5
Reactant of Route 5
2-(1,3-BENZOTHIAZOL-2-YL)-4-((E)-1-{[3-(CYCLOHEXYLAMINO)PROPYL]AMINO}METHYLIDENE)-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
Reactant of Route 6
Reactant of Route 6
2-(1,3-BENZOTHIAZOL-2-YL)-4-((E)-1-{[3-(CYCLOHEXYLAMINO)PROPYL]AMINO}METHYLIDENE)-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE

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